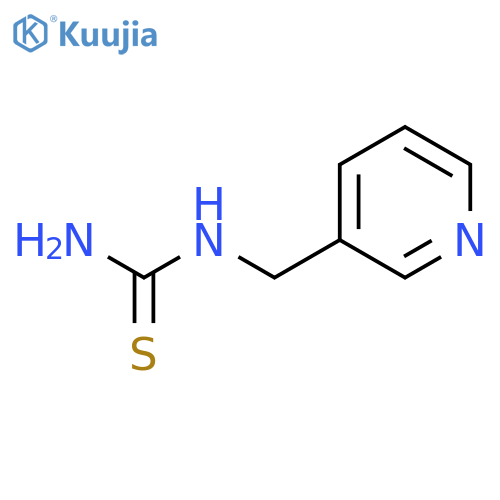Cas no 73161-70-3 (N-(3-pyridinylmethyl)-Thiourea)

73161-70-3 structure
商品名:N-(3-pyridinylmethyl)-Thiourea
N-(3-pyridinylmethyl)-Thiourea 化学的及び物理的性質
名前と識別子
-
- N-(3-pyridinylmethyl)-Thiourea
- N'-(3-Pyridinylmethyl)carbamimidothioic acid
- PYRIDIN-3-YLMETHYL-THIOUREA
- 1-(3-pyridinylmethyl)-1,2-diaminoethane
- 1,2-Ethanediamine, N-(3-pyridinylmethyl)-
- ACMC-20m3m7
- CTK0E0108
- N-(3-pyridinylmethyl)-1,2 ethandiamine
- N-(3-pyridinylmethyl)-1,2-ethandiamine
- N-(3-pyridylmethyl)-ethylenediamine
- N-(pyridin-3-ylmethyl)ethylenediamine
- N-(pyridin-3-ylmethyl)-ethylenediamine
- N-(pyridin-3-ylmethyl)thiourea
- N-3-picolylethylene diamine
- SureCN3405350
- MLS000696356
- (pyridin-3-ylmethyl)thiourea
- HMS2588G24
- MS-2983
- [(pyridin-3-yl)methyl]thiourea
- 1-(Pyridin-3-ylmethyl)thiourea
- pyridin-3-ylmethylthiourea
- YCA16170
- IDUGONKKOKQBPJ-UHFFFAOYSA-N
- Oprea1_521622
- AKOS009281299
- N'-(3-pyridinylmethyl)thiourea
- nicotinyl thiourea
- SCHEMBL525353
- MFCD00060532
- CS-0357973
- N-(3-pyridinylmethyl)thiourea
- CHEMBL1873853
- SMR000337553
- 73161-70-3
- DB-119579
-
- MDL: MFCD00060532
- インチ: InChI=1S/C7H9N3S/c8-7(11)10-5-6-2-1-3-9-4-6/h1-4H,5H2,(H3,8,10,11)
- InChIKey: IDUGONKKOKQBPJ-UHFFFAOYSA-N
- ほほえんだ: NC(NCC1=CN=CC=C1)=S
計算された属性
- せいみつぶんしりょう: 167.05171847g/mol
- どういたいしつりょう: 167.05171847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 83Ų
N-(3-pyridinylmethyl)-Thiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM311816-1g |
1-(Pyridin-3-ylmethyl)thiourea |
73161-70-3 | 95% | 1g |
$499 | 2021-08-18 | |
| 1PlusChem | 1P00MUKM-100mg |
[(pyridin-3-yl)methyl]thiourea |
73161-70-3 | 100mg |
$204.00 | 2025-03-01 | ||
| Fluorochem | 025062-250mg |
Pyridin-3-ylmethyl-thiourea |
73161-70-3 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 025062-2g |
Pyridin-3-ylmethyl-thiourea |
73161-70-3 | 2g |
£372.00 | 2022-03-01 | ||
| Chemenu | CM311816-1g |
1-(Pyridin-3-ylmethyl)thiourea |
73161-70-3 | 95% | 1g |
$499 | 2022-06-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428643-1g |
1-(Pyridin-3-ylmethyl)thiourea |
73161-70-3 | 95+% | 1g |
¥6667.00 | 2024-07-28 | |
| A2B Chem LLC | AK65254-100mg |
1-(Pyridin-3-ylmethyl)thiourea |
73161-70-3 | 100mg |
$160.00 | 2024-04-19 | ||
| Crysdot LLC | CD11065585-1g |
1-(Pyridin-3-ylmethyl)thiourea |
73161-70-3 | 95+% | 1g |
$529 | 2024-07-18 |
N-(3-pyridinylmethyl)-Thiourea 関連文献
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
73161-70-3 (N-(3-pyridinylmethyl)-Thiourea) 関連製品
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
